![molecular formula C25H19ClN2O4 B2825302 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892437-63-7](/img/no-structure.png)
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN2O4 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
A novel method for synthesizing heterocycles like benzofuro[3,2-d]pyrimidine derivatives has been explored, demonstrating the compound's importance in pharmaceutical chemistry. These heterocycles, including the structure of interest, are known for their antibacterial and fungicidal activity, among other properties (Osyanin et al., 2014). Furthermore, the synthesis of related benzodifuranyl and thiazolopyrimidines has shown promising anti-inflammatory and analgesic properties, hinting at the compound's potential utility in drug development (Abu‐Hashem et al., 2020).
Biological Activities
The exploration of pyrimidine-annelated heterocycles has led to the discovery of novel synthetic pathways and biological activities. For example, the synthesis of benzofuro[3,2-d]pyrimidine derivatives through regioselective methods has been reported, providing a foundation for further pharmacological studies (Majumdar et al., 2001). Additionally, certain uracil derivatives have shown anti-HIV activity, suggesting that similar structures could be explored for antiviral therapies (Malik et al., 2006).
Potential for Nonlinear Optical Materials
The third-order nonlinear optical properties of styryl dyes related to the compound have been studied, revealing their promise as materials for nonlinear optical applications. This research suggests that derivatives of the compound might also possess useful optical properties for device applications (Shettigar et al., 2009).
Antagonistic Properties and Molecular Modeling
Research into thieno[2,3-d]pyrimidine-2,4-dione derivatives, bearing structural similarities to the compound of interest, has identified potent and orally active non-peptide antagonists for human receptors. Such studies highlight the potential therapeutic applications of these compounds in treating sex-hormone-dependent diseases, with insights provided by molecular modeling studies (Sasaki et al., 2003).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-chlorobenzyl)-3-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzylamine to form an imine intermediate, which is then reacted with 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "4-methoxybenzylamine", "2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid", "Acetic acid", "Sodium acetate", "Methanol", "Ethanol", "Diethyl ether", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde (1.0 equiv) and 4-methoxybenzylamine (1.2 equiv) in methanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add 2,4-dioxo-1,2,3,4-tetrahydrobenzo[f]pyrimidine-3-carboxylic acid (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water and extract with chloroform. Wash the organic layer with water, dry over sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 4: Dissolve the crude product in ethanol and add activated charcoal. Heat the mixture to reflux and filter while hot. Concentrate the filtrate under reduced pressure to obtain the final product as a yellow solid." ] } | |
CAS番号 |
892437-63-7 |
分子式 |
C25H19ClN2O4 |
分子量 |
446.89 |
IUPAC名 |
1-[(4-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-19-12-8-17(9-13-19)15-28-24(29)23-22(20-4-2-3-5-21(20)32-23)27(25(28)30)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3 |
InChIキー |
JLIBFMCEHHTDRB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



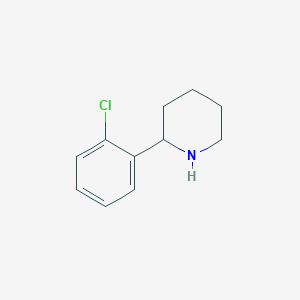
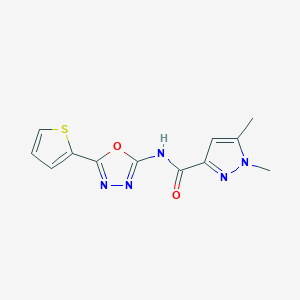
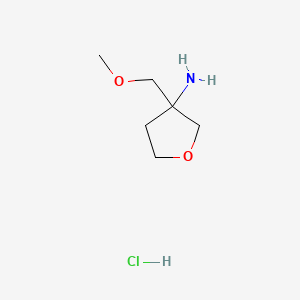
![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)
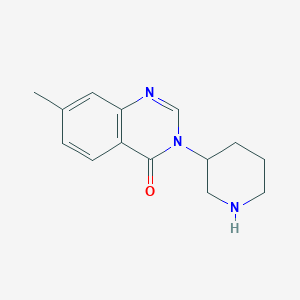
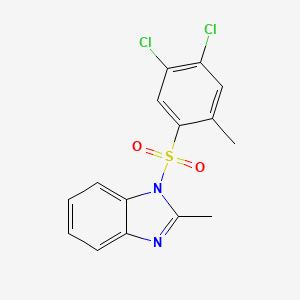
![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)
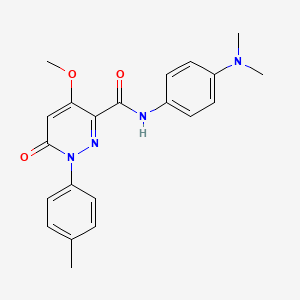
![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)
![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)

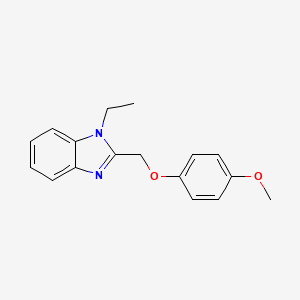
![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2825240.png)
